3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, also known as SRI-37240, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of cystic fibrosis. This compound acts by inducing translational readthrough of nonsense mutations in the cystic fibrosis transmembrane conductance regulator gene, which is crucial for restoring function in cells affected by such mutations. The compound's synthesis and its biological significance have been subjects of recent research, highlighting its role as a promising therapeutic agent.
The compound belongs to the class of pyrimido[4,5-b]quinolines, which are characterized by their tricyclic structure. These compounds have been investigated for various biological activities, including anticancer properties and the ability to suppress nonsense mutations. SRI-37240 is classified as a pyrimidoquinoline derivative, specifically designed to target genetic disorders caused by premature termination codons.
The synthesis of 3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves several key steps:
Ultrasound-assisted synthesis has been highlighted for its efficiency and environmental benefits, allowing for high yields without the need for metallic catalysts .
The molecular formula of 3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is , with a molecular weight of approximately 385.46 g/mol.
The structure features a fused tricyclic system that includes both pyrimidine and quinoline moieties, contributing to its biological activity.
The primary chemical reactions involving 3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione focus on its role in modulating protein synthesis:
These reactions underscore its potential as a therapeutic agent in genetic disorders.
The mechanism by which 3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione operates involves:
This mechanism is particularly relevant in treating genetic mutations associated with cystic fibrosis.
The compound's stability and reactivity are influenced by its structural features, particularly the presence of multiple functional groups that can participate in further chemical reactions.
The primary application of 3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione lies in its potential use as a therapeutic agent for cystic fibrosis. Its ability to induce translational readthrough makes it a candidate for treating genetic disorders caused by nonsense mutations. Additionally, ongoing research may explore its utility in other conditions associated with similar genetic mechanisms or protein synthesis disruptions.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4